molecular formula C9H6BrNO2 B1410733 2-Bromo-5-cyano-4-methylbenzoic acid CAS No. 1806060-86-5

2-Bromo-5-cyano-4-methylbenzoic acid

Cat. No.: B1410733
CAS No.: 1806060-86-5
M. Wt: 240.05 g/mol
InChI Key: HADNECFERXGKQB-UHFFFAOYSA-N
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Description

2-Bromo-5-cyano-4-methylbenzoic acid is a substituted benzoic acid derivative with the molecular formula C₉H₆BrNO₂ and a molecular weight of 240.06 g/mol . Its structure features a bromine atom at the 2-position, a cyano group (-CN) at the 5-position, and a methyl group (-CH₃) at the 4-position of the benzene ring, with a carboxylic acid (-COOH) functional group at the 1-position (Figure 1). The compound is registered under CAS No. 1806060-86-5 and is commonly utilized in pharmaceutical and agrochemical research due to its electron-withdrawing substituents, which influence reactivity and binding properties .

Properties

IUPAC Name

2-bromo-5-cyano-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-2-8(10)7(9(12)13)3-6(5)4-11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADNECFERXGKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C#N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-cyano-4-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-methylbenzoic acid to introduce the bromine atom at the second position. This is followed by a nitration reaction to introduce the nitro group, which is then converted to a cyano group through a Sandmeyer reaction. The final product is obtained after purification steps such as recrystallization.

Industrial Production Methods: In an industrial setting, the production of 2-Bromo-5-cyano-4-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high purity and yield of the final product.

Types of Reactions:

    Substitution Reactions: 2-Bromo-5-cyano-4-methylbenzoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding quinones or reduction reactions to form amines.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium cyanide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include cyano derivatives, amines, or ethers.

    Oxidation Products: Quinones or carboxylic acids.

    Reduction Products: Amines or alcohols.

    Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

2-Bromo-5-cyano-4-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a building block for bioactive molecules.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-cyano-4-methylbenzoic acid depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyano group can interact with the enzyme’s active site, while the bromine and methyl groups provide additional steric and electronic effects that enhance binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Positions) Molecular Formula Similarity Score* Key Functional Differences
2-Bromo-5-cyano-4-methylbenzoic acid (Target) 2-Br, 5-CN, 4-CH₃ C₉H₆BrNO₂ Reference compound
2-Amino-5-bromo-4-methoxybenzoic acid 2-NH₂, 5-Br, 4-OCH₃ C₈H₇BrNO₃ 0.97 Amino (electron-donating) and methoxy vs. cyano (electron-withdrawing) and methyl
2-Bromo-4-fluoro-5-methylbenzoic acid 2-Br, 4-F, 5-CH₃ C₈H₆BrFO₂ 0.94 Fluoro (strongly electronegative) replaces cyano
2-Bromo-5-cyano-3-methylbenzoic acid (Isomer) 2-Br, 5-CN, 3-CH₃ C₉H₆BrNO₂ Methyl at 3-position alters steric and electronic effects
Methyl 4-amino-5-bromo-2-methoxybenzoate 4-NH₂, 5-Br, 2-OCH₃ (ester) C₉H₁₀BrNO₃ 0.83 Ester group reduces acidity vs. free carboxylic acid

Notes:

  • Similarity scores are derived from structural overlap analyses (Tanimoto coefficients ≥0.75 indicate high similarity) .
  • Electronic effects: The cyano group in the target compound enhances acidity compared to analogs with amino or methoxy groups, as -CN withdraws electron density, stabilizing the deprotonated carboxylate .

Reactivity and Stability Insights

  • Tautomerism and Conformational Stability: DFT studies on structurally related brominated benzoic acids (e.g., 4-amino-5-bromo benzoic acid) reveal that substituent positions significantly affect tautomeric equilibria and bond lengths . For instance, bromine’s large atomic radius elongates adjacent C-Br bonds, while electron-withdrawing groups like -CN increase conjugation stability .
  • Synthetic Utility: The target compound’s cyano group enables nucleophilic substitution reactions, unlike analogs with methoxy or amino groups, which are prone to oxidation or electrophilic attack .

Positional Isomerism: Case Study

The 3-methyl isomer (2-bromo-5-cyano-3-methylbenzoic acid) shares the same molecular formula as the target compound but exhibits distinct physicochemical properties due to altered substituent positions:

  • Solubility : The 4-methyl group in the target compound may reduce steric hindrance near the carboxyl group, enhancing solubility in polar solvents compared to the 3-methyl isomer .
  • Crystallinity : X-ray diffraction data for analogs suggest that substituent positioning influences packing efficiency and melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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